molecular formula C4H6ClF2NO2 B6607685 3,3-difluoroazetidine-2-carboxylic acid hydrochloride CAS No. 2839138-73-5

3,3-difluoroazetidine-2-carboxylic acid hydrochloride

Cat. No.: B6607685
CAS No.: 2839138-73-5
M. Wt: 173.54 g/mol
InChI Key: NANWSBACVBAZRJ-UHFFFAOYSA-N
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Description

3,3-Difluoroazetidine-2-carboxylic acid hydrochloride is a fluorinated azetidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position of the azetidine ring and a carboxylic acid group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting difluoroazetidine is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination and carboxylation processes. The use of continuous flow reactors and advanced fluorination techniques ensures high yield and purity of the final product. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroazetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Carboxylation Reagents: Carbon dioxide, carboxylic acid derivatives.

Major Products

The major products formed from these reactions include various fluorinated azetidine derivatives, oxides, and reduced forms of the compound. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-difluoroazetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoroazetidine hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride
  • 3,3-Difluoroazetidine-2-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3,3-difluoroazetidine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

3,3-difluoroazetidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-7-2(4)3(8)9;/h2,7H,1H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANWSBACVBAZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C(=O)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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